molecular formula C8H12N4 B13109326 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine

6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine

Cat. No.: B13109326
M. Wt: 164.21 g/mol
InChI Key: RTBBLCQCHJYUOC-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine is a heterocyclic compound that features a pyrido-pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving alkylation, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine is unique due to its specific structural features and the presence of a pyrazine ring fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C8H12N4/c1-12-3-2-6-7(5-12)11-8(9)4-10-6/h4H,2-3,5H2,1H3,(H2,9,11)

InChI Key

RTBBLCQCHJYUOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC=C(N=C2C1)N

Origin of Product

United States

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